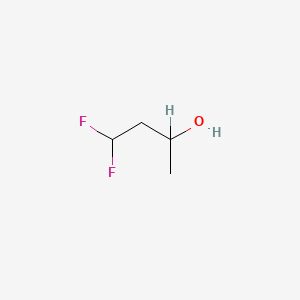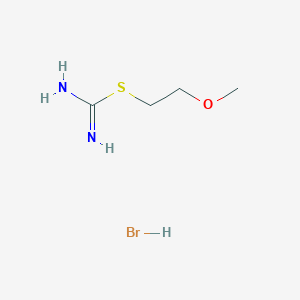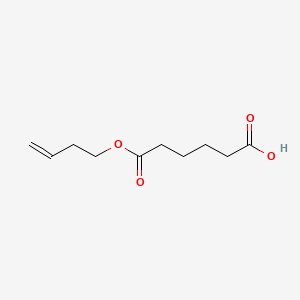
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium: is a complex organic compound that contains a chromate ion coordinated to two ligands derived from naphthalene and nitrophenol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then reacted with sodium chromate under controlled conditions to form the desired complex.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The chromate ion in the compound can act as an oxidizing agent, facilitating various oxidation reactions.
Reduction: The compound can undergo reduction reactions, often involving the reduction of the chromate ion to chromium(III) species.
Substitution: Substitution reactions can occur at the naphthalene or nitrophenol moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve agents like sodium bisulfite or hydrogen gas.
Substitution reactions can be carried out using electrophilic or nucleophilic reagents under specific conditions.
Major Products Formed:
Oxidation reactions can produce various oxidized derivatives of the compound.
Reduction reactions typically yield chromium(III) complexes.
Substitution reactions can result in a range of substituted naphthalene or nitrophenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and analytical chemistry for its oxidizing properties. Biology: It serves as a staining agent in biological research, helping to visualize cellular components under a microscope. Medicine: Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color.
Mecanismo De Acción
The compound exerts its effects primarily through its chromate ion, which acts as an oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of various oxidized products. The specific mechanism may vary depending on the reaction conditions and the nature of the substrates involved.
Comparación Con Compuestos Similares
Chromate(1-), bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Chromate(1-), bis(1-((2-hydroxy-3-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Chromate(1-), bis(1-((2-hydroxy-6-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Uniqueness: The uniqueness of Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium lies in its specific ligand structure and the resulting properties, such as its color and reactivity. These features distinguish it from other similar chromate compounds.
Propiedades
Número CAS |
64611-73-0 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Na+].[Cr+3] |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Key on ui other cas no. |
57206-82-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one](/img/structure/B3055348.png)


![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)

![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)
